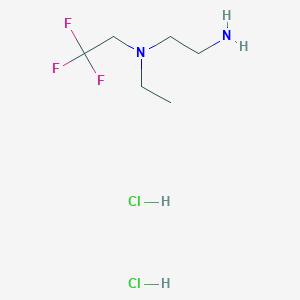

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride follows established International Union of Pure and Applied Chemistry protocols for complex polysubstituted amines. According to standardized nomenclature principles observed in related trifluoroethylamine derivatives, the compound can be systematically designated as N-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine dihydrochloride. This designation reflects the presence of three distinct alkyl substituents attached to the central diamine framework, with the trifluoroethyl group representing the most electronegative substituent due to the presence of three fluorine atoms.

The molecular formula for this compound can be determined as C6H15Cl2F3N2, incorporating six carbon atoms, fifteen hydrogen atoms, two chlorine atoms from the dihydrochloride salt formation, three fluorine atoms from the trifluoroethyl substituent, and two nitrogen atoms forming the diamine core structure. Comparative analysis with structurally related compounds such as ethyl(2,2,2-trifluoroethyl)amine, which possesses the molecular formula C4H8F3N, demonstrates the additional complexity introduced by the aminoethyl substituent in the target compound. The systematic identification also encompasses the recognition of the compound as a tertiary amine derivative, where the central nitrogen atom exhibits substitution with ethyl, aminoethyl, and trifluoroethyl groups.

Chemical abstracts service numbering systems provide unique identifiers for related compounds within this structural family. For instance, 2,2,2-trifluoroethylamine hydrochloride bears the identifier 373-88-6, while ethyl(2,2,2-trifluoroethyl)amine is assigned the number 58171-47-4. The dihydrochloride salt formation significantly influences the systematic nomenclature, as evidenced by related compounds such as ethylenediamine dihydrochloride, which demonstrates the standard approach for naming polyamine salts with multiple chloride counterions.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits considerable complexity due to the presence of multiple rotatable bonds and the influence of the highly electronegative trifluoromethyl group. Structural analysis of related compounds provides insight into the expected conformational preferences of this system. The trifluoroethyl substituent introduces significant steric and electronic effects that influence the overall molecular conformation, as observed in similar fluorinated amine systems where the carbon-fluorine bonds adopt specific orientations to minimize repulsive interactions.

The central ethane-1,2-diamine backbone adopts conformations similar to those observed in crystallographic studies of related diamine complexes. Research on ethane-1,2-diamine metal complexes reveals that the five-membered metallacycles typically exist in stable gauche conformations. By analogy, the ethylene bridge in this compound likely adopts similar conformational preferences, with the aminoethyl chain extending from one nitrogen center while the ethyl and trifluoroethyl substituents occupy positions around the other nitrogen atom.

Conformational analysis must account for the significant electronic effects of the trifluoroethyl group, which exhibits strong electron-withdrawing properties due to the high electronegativity of fluorine atoms. This electronic influence affects the basicity of the nitrogen atoms and consequently influences the preferred conformations of the molecule. The presence of two chloride counterions in the dihydrochloride salt form further constrains the molecular geometry through ionic interactions and hydrogen bonding networks, as observed in related polyamine salt structures.

The molecular geometry also reflects the tetrahedral coordination preferences of the nitrogen atoms, which adopt sp3 hybridization states to accommodate their substituents. The bond angles around each nitrogen center deviate from ideal tetrahedral geometry due to the varying steric demands of the different substituents, with the bulky trifluoroethyl group likely causing the most significant geometric distortions.

Crystallographic Data and Solid-State Arrangement

The solid-state arrangement of this compound can be understood through comparison with crystallographic data from structurally related compounds. Analysis of ethylenediamine dihydrochloride crystal structures provides valuable insights into the expected packing arrangements for polyamine dihydrochloride salts. These structures typically exhibit extensive hydrogen bonding networks that stabilize the crystal lattice through interactions between protonated amine groups and chloride anions.

Crystallographic studies of related trifluoroethylamine derivatives demonstrate the significant influence of fluorine atoms on crystal packing arrangements. The trifluoromethyl group introduces unique intermolecular interactions, including weak fluorine-hydrogen contacts and dipole-dipole interactions that contribute to the overall crystal stability. The highly electronegative fluorine atoms create regions of partial negative charge that can participate in weak hydrogen bonding with nearby hydrogen atoms, leading to distinctive packing motifs not observed in non-fluorinated analogs.

The unit cell parameters for related diamine dihydrochloride salts provide guidance for expected crystallographic characteristics. Ethylenediamine dihydrochloride crystallizes with specific lattice constants that reflect the balance between ionic interactions, hydrogen bonding, and van der Waals forces. The introduction of additional substituents, particularly the bulky trifluoroethyl group, would be expected to increase the unit cell volume and potentially alter the space group symmetry compared to simpler diamine salts.

Powder diffraction patterns for this compound would likely exhibit characteristic peaks reflecting the ordered arrangement of the organic cations and chloride anions within the crystal lattice. The presence of heavy atoms such as chlorine and the distinctive carbon-fluorine bonding patterns would contribute specific features to the diffraction profile that could serve as fingerprint identifications for this compound.

Hydrogen Bonding Patterns in Dihydrochloride Form

The hydrogen bonding patterns in this compound dihydrochloride form represent a complex network of intermolecular interactions that fundamentally determine the solid-state structure and stability. Analysis of related polyamine dihydrochloride salts reveals characteristic hydrogen bonding motifs that involve protonated amine groups acting as hydrogen bond donors and chloride anions serving as acceptors. In the case of ethylenediamine dihydrochloride, extensive hydrogen bonding networks stabilize the crystal structure through multiple nitrogen-hydrogen to chloride interactions.

The specific hydrogen bonding patterns in this compound are complicated by the presence of both primary and secondary amine functionalities. The primary amine group on the aminoethyl substituent provides two potential hydrogen bond donors, while the tertiary nitrogen center, when protonated, contributes one additional donor site. Crystallographic studies of similar compounds demonstrate that these multiple donor sites create intricate three-dimensional hydrogen bonding networks that extend throughout the crystal lattice.

The influence of the trifluoroethyl substituent on hydrogen bonding patterns requires careful consideration. While the fluorine atoms themselves are generally poor hydrogen bond acceptors in organic systems, they create significant electronic effects that influence the acidity of nearby hydrogen atoms. The electron-withdrawing nature of the trifluoromethyl group increases the positive character of hydrogen atoms on adjacent carbon centers, potentially creating weak carbon-hydrogen to chloride hydrogen bonds that supplement the stronger nitrogen-hydrogen interactions.

Properties

IUPAC Name |

N'-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3N2.2ClH/c1-2-11(4-3-10)5-6(7,8)9;;/h2-5,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNKZNSPQQGJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to maintain optimal conditions. The product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and function. The presence of the trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name (CAS RN) | Molecular Formula | Molecular Weight | Substituents | Salt Form | Key Evidence Reference |

|---|---|---|---|---|---|

| (2-2-Difluoroethyl)(ethyl)amine hydrochloride (OMXX-281906-01) | C₄H₁₀ClF₂N | 145.58 | Ethyl, 2,2-difluoroethyl | Monohydrochloride | |

| 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride (1803592-34-8) | C₄H₈ClF₃N₂O | 192.57 | Trifluoroethyl, acetamide | Monohydrochloride | |

| (2S)-1-Aminopropan-2-ylamine dihydrochloride (1799374-54-1) | C₅H₁₄Cl₂F₂N₂ | 235.09 | 2,2-difluoroethyl, aminopropyl | Dihydrochloride | |

| (2,2-Difluoro-ethyl)-methyl-amine hydrochloride (139364-36-6) | C₃H₈ClF₂N | 131.55 | Methyl, 2,2-difluoroethyl | Monohydrochloride | |

| 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride (CID 28897662) | C₄H₆ClF₃NO₂ | 193.55 | Trifluoroethyl, carboxylic acid | Monohydrochloride |

Key Observations

Fluorination Impact :

- Trifluoroethyl vs. Difluoroethyl : The trifluoroethyl group (as in ) increases molecular weight and lipophilicity compared to difluoroethyl analogs (e.g., ). This enhances metabolic stability and membrane permeability in pharmaceuticals.

- Electron-Withdrawing Effects : The trifluoroethyl group’s strong electron-withdrawing nature may reduce amine basicity, affecting solubility and salt formation .

Salt Form and Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ), which could improve bioavailability.

Functional Group Diversity :

- The acetamide group in introduces hydrogen-bonding capacity, contrasting with the purely aliphatic structure of the target compound.

- Carboxylic acid derivatives (e.g., ) offer additional reactivity for conjugation but may reduce stability under acidic conditions.

Stereochemical Considerations :

- Chiral centers, as in , influence pharmacological activity and synthetic complexity. The target compound lacks stereochemical data in the evidence.

Research and Application Gaps

- Pharmacological Data: No evidence directly addresses the biological activity of the target compound. However, trifluoroethylamines are common in CNS drugs due to enhanced blood-brain barrier penetration .

- Toxicity : Difluoroethyl analogs () show low acute toxicity in preliminary studies, but trifluoroethyl groups may pose unique metabolic challenges (e.g., defluorination).

Biological Activity

(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride is a chemical compound recognized for its unique trifluoromethyl group, which imparts distinctive chemical and biological properties. With the molecular formula C6H14ClF3N2 and a molecular weight of approximately 215.05 g/mol, this compound has garnered attention in various fields, particularly in biochemical research and drug development.

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with ethylenediamine in the presence of hydrochloric acid. This reaction is conducted under controlled conditions to ensure high purity and yield of the product. The compound is characterized by its stability and reactivity, making it a valuable reagent in organic synthesis and biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets such as enzymes and receptors. This interaction can modulate enzyme activity and influence cellular signaling pathways .

Biological Applications

This compound has been investigated for several potential applications:

- Enzyme Mechanisms : It plays a role in studying enzyme mechanisms due to its ability to form stable complexes with biological molecules.

- Drug Development : Its unique properties make it a candidate for designing fluorinated pharmaceuticals, which can enhance drug efficacy and stability.

- Protein Interactions : The compound is utilized in research to understand protein interactions and their implications in various biological processes.

Case Studies and Research Findings

A significant study evaluated the effects of similar trifluoroethyl compounds on adenylate cyclase activity in rat striatum. The results indicated that while dopamine and its N-ethyl analog stimulated adenylate cyclase activity in a dose-dependent manner, the N-trifluoroethyldopamine analog exhibited only a weak effect at concentrations of . This suggests that modifications in the trifluoroethyl group can influence pharmacological activity .

Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the trifluoromethyl group significantly affected biological activity. Compounds with enhanced electron-withdrawing properties demonstrated varied efficacy against specific biological targets, highlighting the importance of chemical structure in determining biological outcomes .

Data Table: Biological Activity Overview

| Compound Name | Activity Description | EC50 Value |

|---|---|---|

| N-2,2,2-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine | Weak stimulation of adenylate cyclase | |

| This compound | Modulates enzyme activity; potential therapeutic applications | TBD |

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of (2-aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine dihydrochloride to ensure high purity and yield?

Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and purification techniques. For amine derivatives like this compound, reductive amination or nucleophilic substitution reactions are common. Key steps include:

- Reagent selection : Use anhydrous conditions with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to stabilize intermediates .

- Purification : Employ column chromatography with polar solvents (e.g., methanol/dichloromethane) to separate byproducts. Confirm purity via HPLC (≥95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Trifluoroethyl group stability : Monitor pH to prevent hydrolysis of the trifluoroethyl moiety under acidic/basic conditions .

Q. Q2. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Data discrepancies often arise from differences in experimental design or compound handling:

- Batch variability : Validate purity across batches using FTIR and elemental analysis. Impurities like unreacted ethylamine or trifluoroethyl derivatives can skew bioactivity results .

- Assay conditions : Standardize cell-based assays (e.g., pH, temperature, and serum content) to ensure reproducibility. For receptor-binding studies, use radioligand displacement assays with controls for nonspecific binding .

- Statistical rigor : Apply ANOVA or Tukey’s test to assess significance across studies with ≥3 replicates .

Advanced Research Questions

Q. Q3. What advanced techniques are recommended for elucidating the compound’s interaction with biomacromolecules (e.g., enzymes or DNA)?

Methodological Answer : Combined biophysical and computational approaches are essential:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions, focusing on the trifluoroethyl group’s electronegativity and steric effects .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-protein complexes to identify critical binding residues .

Q. Q4. How should researchers design stability studies to evaluate the compound’s degradation pathways under physiological conditions?

Methodological Answer : Stability studies must simulate physiological environments:

- Hydrolytic stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS and identify products like ethylamine or trifluoroacetic acid .

- Photolytic stability : Expose to UV-Vis light (300–800 nm) and track UV spectral changes. Use quenchers like sodium azide to assess radical-mediated degradation .

- Oxidative stability : Test with hydrogen peroxide (HO) or cytochrome P450 enzymes. Identify oxidation products (e.g., N-oxide derivatives) using GC-MS .

Q. Q5. What strategies mitigate the mutagenic potential of chloroethyl derivatives during in vitro studies?

Methodological Answer : Chloroethyl groups (common in related compounds) pose mutagenicity risks. Mitigation strategies include:

- Derivatization : Replace chlorine with safer leaving groups (e.g., mesyl or tosyl) while retaining reactivity .

- Controlled handling : Use glove boxes and HEPA filters to prevent aerosol formation. Validate waste disposal via incineration or alkaline hydrolysis .

- Ames test compliance : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.